EG 018 is synthesized through various chemical processes, often involving the reaction of ethylene oxide with alcohols or other nucleophiles. This compound falls under the category of glycol ethers, which are known for their solvent properties and are widely used in industrial applications. Glycol ethers are characterized by their ether functional group (-O-) and a hydrocarbon chain, which can vary in length depending on the specific compound.
The synthesis of EG 018 can be achieved through several methods:
Each method requires careful control of temperature, pressure, and reactant ratios to optimize yield and purity.
The molecular structure of EG 018 features a glycol ether backbone, characterized by an ether linkage between two hydrocarbon chains. The general formula can be represented as , where varies based on the specific structure of EG 018.
Key structural data includes:
EG 018 participates in various chemical reactions typical of glycol ethers:
These reactions highlight its versatility as a reagent in organic synthesis.
The mechanism by which EG 018 exerts its effects largely depends on its application context. For instance:
Quantitative data regarding its interaction mechanisms often require specific experimental setups to elucidate detailed pathways.
EG 018 exhibits several notable physical and chemical properties:
These properties make EG 018 useful in formulations where solvent characteristics are critical.
EG 018 finds application across several scientific domains:
The versatility of EG 018 underscores its significance in both industrial applications and academic research settings.
Synthetic cannabinoid receptor agonists (SCRAs) emerged in the mid-2000s as "legal highs" designed to circumvent drug control laws while mimicking Δ9-THC's psychoactive effects. Initially marketed as herbal incense products like "Spice Gold" or "Yucatan Fire," these compounds represented a new class of novel psychoactive substances (NPS) that exploited structural modifications of research compounds described in pharmaceutical patents [8]. Unlike plant-derived cannabinoids, SCRAs are characterized by diverse chemical scaffolds that confer high-affinity binding to cannabinoid receptors. EG-018 exemplifies this trend, first identified in European drug surveillance programs between 2013-2015 before appearing in North American and Asian markets [2] [4].
Chemically, SCRAs are categorized into seven core structural classes:
Table 1: Classification of Major SCRA Structural Families
Structural Class | Prototypical Compounds | Key Market Presence |
---|---|---|
Naphthoylindoles | JWH-018, AM-2201 | 2008-2012 (1st gen products) |
Cyclohexylphenols | CP 47,497, C6-C9 homologues | Early "Spice" formulations |
Carbazoles | EG-018, EG-2201 | Post-2013 emerging products |
Indazoles | MDMB-CHMCZCA, 5F-MDMB-PINACA | Contemporary "legal highs" |
EG-018 represents a later-generation carbazole-based SCRA that gained prominence after scheduling of earlier compounds like JWH-018. This substitution pattern exemplifies the "cat-and-mouse" dynamic between clandestine chemists and regulatory agencies, where structural modifications aim to preserve pharmacological activity while avoiding controlled substance analog laws [2] [8].
EG-018 (naphthalen-1-yl(9-pentyl-9H-carbazol-3-yl)methanone) features a carbazole core that differentiates it fundamentally from traditional indole-based SCRAs like JWH-018. This carbazole moiety replaces the indole ring system while retaining the naphthoyl substituent critical for receptor interaction [2] [4]. The pentyl chain attached to the carbazole nitrogen provides lipophilicity, facilitating blood-brain barrier penetration [3].
Pharmacologically, EG-018 exhibits high binding affinity at human cannabinoid receptors (CB1 Ki = 21 nM; CB2 Ki = 7 nM) comparable to Δ9-THC (CB1 Ki ≈ 40 nM) [2] [4]. However, its functional activity diverges significantly:
Table 2: Pharmacological Comparison of EG-018 with Reference Cannabinoids
Compound | CB1 Ki (nM) | CB2 Ki (nM) | cAMP Efficacy (% max) | [35S]GTPγS Efficacy |
---|---|---|---|---|
EG-018 | 21 | 7 | 100% | Weak partial agonist |
Δ9-THC | ~40 | ~40 | 60-80% | Partial agonist |
JWH-018 | 9 | 2.9 | 100% | Full agonist |
CP55940 | 2.2 | 0.3 | 100% | Full agonist |
This distinctive pharmacological profile stems directly from EG-018's carbazole structure, which alters receptor interaction dynamics compared to classical indole or dibenzopyran-based cannabinoids. Molecular modeling suggests the carbazole nitrogen creates unique contacts within the CB1 binding pocket, potentially explaining its attenuated efficacy [3] [4].
The emergence of carbazole-based SCRAs like EG-018 presents multifaceted challenges for public health systems:
Analytical identification remains particularly problematic as EG-018 undergoes extensive Phase I metabolism, producing at least seven major metabolites (e.g., hydroxylated pentyl chains, carboxylated derivatives) that require reference standards for definitive confirmation [4] [8]. This complexity impedes both clinical toxicology and forensic investigations.
Table 3: Global Regulatory Status of EG-018 (as of 2025)
Jurisdiction | Legal Status | Control Mechanism | Year Enacted |
---|---|---|---|
Japan | Illegal | Designated Substance | 2017 |
Canada | Schedule II | Controlled Substances Act | 2019 |
Germany | Restricted | NpSG (Industrial Use Only) | 2020 |
United Kingdom | Illegal | Psychoactive Substances Act | 2018 |
United States | Schedule I | State-level controls (varies) | 2018-2022 |
The rapid structural evolution of SCRAs has significant resource implications for public health laboratories, requiring continuous method development and reference standard acquisition to maintain detection capabilities. Between 2020-2025, over 30 carbazole-derived SCRAs entered illicit markets following EG-018's initial appearance [4] [8].
Comprehensive Compound List
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0